2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic applications in cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis.
Mecanismo De Acción
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and a subsequent decrease in protein synthesis, which can induce cell death in cancer cells with high levels of ribosomal RNA synthesis.
Biochemical and Physiological Effects:
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells with high levels of ribosomal RNA synthesis. It has also been shown to have neuroprotective effects in animal models of Huntington's disease and ALS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis, which can potentially reduce the toxicity associated with traditional chemotherapy. However, 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has also been shown to have limited efficacy in some cancer types, and further research is needed to determine its optimal use in cancer treatment.
Direcciones Futuras
Future research on 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide should focus on optimizing its use in cancer treatment, including identifying the most effective dosing regimens and combination therapies. Additionally, further research is needed to determine the potential applications of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide in the treatment of neurodegenerative diseases. Finally, the development of 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide analogs with improved efficacy and safety profiles should be explored.
Métodos De Síntesis
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide is a synthetic compound that can be prepared using a variety of methods. One of the most common synthesis methods involves the reaction of 2-methylbenzylamine with cyclohexanecarbonyl chloride to form the intermediate N-(2-methylphenyl)cyclohexanecarboxamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, leading to inhibition of tumor growth and induction of apoptosis. 2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Propiedades
IUPAC Name |
N-[2-(2-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-5-6-10-14(12)18-15(19)11-17-16(20)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKFURMQOFYMMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylcarbonylamino)-N-(2-methylphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.